molecular formula C31H36N4O5 B1588705 AG-041R CAS No. 199800-49-2

AG-041R

货号: B1588705
CAS 编号: 199800-49-2
分子量: 544.6 g/mol
InChI 键: KOLPMNSDISYEBU-WJOKGBTCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

AG-041R can be synthesized through several routes. One method involves the asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons, using chiral aldehyde catalysis . This method allows for the production of α,α-disubstituted non-proteinogenic α-amino acid compounds with high enantioselectivity. Another method involves the stereoselective alkylation of oxindole enolates . Industrial production methods typically involve these catalytic processes to ensure high yield and purity.

化学反应分析

AG-041R undergoes various chemical reactions, including:

Common reagents used in these reactions include chiral aldehydes, halohydrocarbons, and oxindole enolates. The major products formed from these reactions are α,α-disubstituted α-amino acids and other derivatives of this compound.

科学研究应用

Cartilage Repair and Regeneration

AG-041R has been extensively investigated for its role in promoting cartilage repair. A pivotal study conducted on rabbits with osteochondral defects revealed that this compound significantly enhances the repair process. The treatment involved administering this compound via an osmotic pump, leading to improved histological scores and increased glycosaminoglycan production in treated tissues compared to controls. The degeneration of surrounding cartilage was also notably reduced in the this compound group, indicating its efficacy in cartilage regeneration .

Case Study: Osteochondral Defects in Rabbits

  • Objective: Assess the efficacy of this compound in repairing osteochondral defects.
  • Method: 100 µL of 1 µM this compound was administered at surgery, followed by continuous delivery via an osmotic pump for 14 days.
  • Results:
    • Histological scores were significantly higher in treated groups.
    • Increased glycosaminoglycan levels and reduced cartilage degeneration were observed.

Chondrocyte Proliferation and Matrix Synthesis

This compound has shown promise in stimulating chondrocyte proliferation and matrix synthesis. Research indicates that this compound enhances proteoglycan synthesis in chondrocytes, which is crucial for maintaining cartilage integrity. The compound was found to upregulate the expression of key cartilage matrix genes, including type II collagen and aggrecan, while inhibiting markers associated with terminal differentiation .

Research Findings

  • Study Design: Chondrocytes isolated from rat knee joints were treated with this compound.
  • Outcomes:
    • Increased [(35)S]sulfate incorporation into proteoglycans.
    • Upregulation of type II collagen and aggrecan gene expression.
    • Suppression of alkaline phosphatase activity, indicating inhibition of chondrocyte differentiation.

Mechanistic Insights into this compound's Action

The mechanism by which this compound exerts its effects involves several signaling pathways. It has been shown to activate the MEK1/Erk pathway, which plays a critical role in preventing chondrocyte terminal differentiation. Additionally, endogenous bone morphogenetic proteins (BMPs) are implicated in mediating the anabolic effects of this compound on cartilage synthesis .

Table: Mechanisms of Action

MechanismDescription
MEK1/Erk PathwayPromotes chondrocyte proliferation and matrix synthesis
BMP ActivationEnhances cartilage matrix synthesis through gene regulation
Inhibition of Terminal DifferentiationPrevents premature maturation of chondrocytes

Potential Therapeutic Applications

Given its positive effects on cartilage repair and chondrocyte metabolism, this compound holds potential as a therapeutic agent for various articular cartilage disorders, such as osteoarthritis. Its ability to stimulate matrix synthesis without promoting terminal differentiation suggests it could be beneficial for long-term joint health .

Clinical Implications

  • Osteoarthritis Treatment: this compound may provide a novel approach to enhance cartilage repair mechanisms in patients suffering from degenerative joint diseases.
  • Regenerative Medicine: Its application could extend to tissue engineering strategies aimed at restoring joint function.

相似化合物的比较

AG-041R is unique compared to other cholecystokinin-B/gastrin receptor antagonists due to its specific effects on chondrocyte proliferation and metabolism . Similar compounds include:

    Proglumide: Another cholecystokinin receptor antagonist used to reduce gastric acid secretion.

    Loxiglumide: A selective cholecystokinin-A receptor antagonist.

    Devazepide: A cholecystokinin-A receptor antagonist with different therapeutic applications.

This compound stands out due to its potential in cartilage repair and its unique mechanism of action .

生物活性

AG-041R is a novel compound classified as an indolin-2-one derivative and functions primarily as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. Its biological activity has garnered attention due to its anabolic effects on cartilage synthesis, making it a potential therapeutic agent for conditions related to cartilage degeneration, such as osteoarthritis.

This compound exhibits its biological effects through several mechanisms:

  • Chondrocyte Stimulation : It promotes the synthesis of cartilage matrix by enhancing proteoglycan production in chondrocytes. This was evidenced by increased incorporation of (35S)(^{35}S) sulfate into proteoglycans and significant Alcian blue staining, indicating heightened extracellular matrix accumulation .
  • Gene Expression Modulation : this compound upregulates the expression of key cartilage matrix genes, including:
    • Type II Collagen
    • Aggrecan
    • Tenascin (a marker for articular cartilage)
    Conversely, it suppresses markers associated with terminal differentiation of chondrocytes, such as alkaline phosphatase (ALP) and type X collagen .
  • Signaling Pathways : The compound activates the MEK1/Erk signaling pathway, which plays a crucial role in preventing chondrocyte terminal differentiation. This activation is mediated partly through endogenous bone morphogenetic proteins (BMPs) .

In Vitro Studies

In vitro studies have shown that this compound significantly enhances the matrix synthesis capabilities of isolated chondrocytes from rat knee joints. The compound's ability to stimulate proteoglycan synthesis and modulate gene expression highlights its potential for therapeutic applications in cartilage repair .

In Vivo Studies

A notable study investigated the effects of this compound on osteochondral defects in rabbit models. The treatment group received this compound via local administration at the site of injury. Results indicated:

  • Enhanced histological scores for cartilage repair.
  • Increased glycosaminoglycan content and chondroitin sulfate ratios in treated tissues compared to controls.
  • Suppression of cartilage degeneration surrounding the defect .

Case Studies

A series of case studies have further elucidated the efficacy of this compound in clinical settings:

Study Model Findings
Study 1RatsInduced systemic hyaline cartilage hyperplasia; enhanced matrix synthesis without promoting terminal differentiation .
Study 2RabbitsSignificant improvement in repair of osteochondral defects; higher glycosaminoglycan content in treated tissues .

These findings collectively suggest that this compound holds promise for treating degenerative cartilage diseases and enhancing tissue repair processes.

属性

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430968
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159883-95-1, 199800-49-2
Record name (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159883-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.397 g of (RS)-1-(2,2-diethoxyethyl)-3-(N'-(4-methylphenyl)ureido)indolin-2-one in 4 ml of dry dimethyl sulfoxide was added 1 ml of a 1M solution of potassium t-butoxide in dry dimethyl sulfoxide at room temperature under a nitrogen atmosphere, followed by stirring for 30 minutes. To the mixture was added dropwise a solution of 0.228 g of N-p-tolyl-2-bromoacetamide in 2 ml of dry dimethyl sulfoxide, followed by stirring at the same temperature for 30 minutes. The reaction mixture was poured into an aqueous solution of sodium chloride and extracted with ethyl ether. The ethyl ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to give 0.35 g (65%) of the title compound.
Name
(RS)-1-(2,2-diethoxyethyl)-3-(N'-(4-methylphenyl)ureido)indolin-2-one
Quantity
0.397 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

In 100 ml of dichloromethane was dissolved 2.8 g of (+)-1-(2,2-diethoxyethyl)-3-hydroxycarbonylmethyl-3-(N'-(4-methylphenyl)ureido)indolin-2-one, and 1.20 g of 4-dimethylaminopyridine, 1.90 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and 1.10 g of p-toluidine were successively added thereto. The mixture was stirred for 18 hours and concentrated. The concentrate was diluted with ethyl acetate, washed successively with dilute hydrochloric acid and saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to yield 3.90 g (81%) of the title compound as a white powder. The resulting compound was found to be optically pure as analyzed by high performance liquid chromatography using an optically active column (CHIRALCEL OD, produced by Daicel Chemical Industries, Ltd.).
Name
(+)-1-(2,2-diethoxyethyl)-3-hydroxycarbonylmethyl-3-(N'-(4-methylphenyl)ureido)indolin-2-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-041R
Reactant of Route 2
Reactant of Route 2
AG-041R
Reactant of Route 3
Reactant of Route 3
AG-041R
Reactant of Route 4
Reactant of Route 4
AG-041R
Reactant of Route 5
Reactant of Route 5
AG-041R
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
AG-041R

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。